CID 78068813 CID 78068813
Brand Name: Vulcanchem
CAS No.:
VCID: VC18987584
InChI: InChI=1S/C19H23OSi/c1-16(15-19(2,3)4)20-21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,1,15H2,2-4H3
SMILES:
Molecular Formula: C19H23OSi
Molecular Weight: 295.5 g/mol

CID 78068813

CAS No.:

Cat. No.: VC18987584

Molecular Formula: C19H23OSi

Molecular Weight: 295.5 g/mol

* For research use only. Not for human or veterinary use.

CID 78068813 -

Specification

Molecular Formula C19H23OSi
Molecular Weight 295.5 g/mol
Standard InChI InChI=1S/C19H23OSi/c1-16(15-19(2,3)4)20-21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,1,15H2,2-4H3
Standard InChI Key IKOFUCKIXDTGHR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CC(=C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Identification and Structural Features

Molecular Formula and Weight

CID 78068143 is defined by the molecular formula C₁₁H₁₉GeO₃Si, with a computed molecular weight of 299.98 g/mol . The formula reflects a hybrid structure incorporating both germanium (Ge) and silicon (Si), two metalloids known for their semiconducting properties.

Stereochemical Configuration

The compound’s 2D structure, represented by the SMILES notation CO[Si](C1=CC=C(C=C1)[Ge](C)C)(OC)OC, reveals a central silicon atom bonded to three methoxy groups (-OCH₃) and a para-substituted germanium-containing benzene ring . The germanium center is further functionalized with two methyl groups, creating a tetrahedral geometry around the Ge atom.

Table 1: Key Computed Properties of CID 78068143

PropertyValueMethodology
Molecular Weight299.98 g/molPubChem 2.1
Hydrogen Bond Donors0Cactvs 3.4.6.11
Hydrogen Bond Acceptors3Cactvs 3.4.6.11
Rotatable Bond Count5Cactvs 3.4.6.11
Exact Mass301.0315238 DaPubChem 2.1
Topological Polar Surface27.3 ŲPubChem

Synthesis and Stability Considerations

Stability and Reactivity

The absence of hydrogen bond donors (HBD = 0) and moderate polar surface area (27.3 Ų) suggest limited solubility in polar solvents . The methoxy groups on silicon likely enhance steric protection, reducing susceptibility to hydrolysis compared to non-alkoxy-substituted analogs.

Computational and Spectroscopic Insights

InChI and InChIKey

The International Chemical Identifier (InChI) for CID 78068143 is:
InChI=1S/C11H19GeO3Si/c1-12(2)10-6-8-11(9-7-10)16(13-3,14-4)15-5/h6-9H,1-5H3
The InChIKey WRYUSNCVDOFUCB-UHFFFAOYSA-N provides a unique fingerprint for database retrieval .

Conformational Analysis

Attempts to generate 3D conformers using MMFF94s force fields were unsuccessful due to unsupported valence states for germanium and silicon . This highlights the need for specialized quantum mechanical calculations (e.g., DFT) to model its spatial arrangement accurately.

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